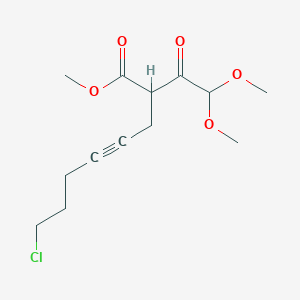
Methyl 8-chloro-2-(2,2-dimethoxyacetyl)oct-4-ynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 8-chloro-2-(2,2-dimethoxyacetyl)oct-4-ynoate is an organic compound with the molecular formula C13H19ClO4. This compound is characterized by its unique structure, which includes a chloro group, a dimethoxyacetyl group, and an oct-4-ynoate moiety. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-chloro-2-(2,2-dimethoxyacetyl)oct-4-ynoate typically involves multiple stepsThe reaction conditions often require the use of strong bases such as sodium ethoxide and solvents like ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 8-chloro-2-(2,2-dimethoxyacetyl)oct-4-ynoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 8-chloro-2-(2,2-dimethoxyacetyl)oct-4-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 8-chloro-2-(2,2-dimethoxyacetyl)oct-4-ynoate involves its interaction with specific molecular targets. The chloro group and the dimethoxyacetyl group play crucial roles in its reactivity and binding affinity. The pathways involved may include enzyme inhibition and modulation of biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 8-chloro-2-(2,2-dimethoxyacetyl)oct-4-ynoate: Unique due to its specific functional groups and structure.
Methyl 8-chloro-2-(2,2-dimethoxyacetyl)oct-4-ene: Similar but lacks the triple bond.
Methyl 8-chloro-2-(2,2-dimethoxyacetyl)oct-4-ane: Similar but lacks the triple and double bonds.
Uniqueness
This compound is unique due to its combination of functional groups and the presence of a triple bond, which imparts distinct chemical properties and reactivity .
Eigenschaften
CAS-Nummer |
89845-07-8 |
|---|---|
Molekularformel |
C13H19ClO5 |
Molekulargewicht |
290.74 g/mol |
IUPAC-Name |
methyl 8-chloro-2-(2,2-dimethoxyacetyl)oct-4-ynoate |
InChI |
InChI=1S/C13H19ClO5/c1-17-12(16)10(8-6-4-5-7-9-14)11(15)13(18-2)19-3/h10,13H,5,7-9H2,1-3H3 |
InChI-Schlüssel |
PBZZKCGPYKFZIB-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C(=O)C(CC#CCCCCl)C(=O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 6-[(3-phenylpropyl)amino]hexanoate](/img/structure/B14393322.png)
![[6-Amino-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl hydrogen sulfate](/img/structure/B14393334.png)
![1-({Ethoxy[(2-methylpropyl)sulfanyl]phosphorothioyl}oxy)-1H-pyrazole](/img/structure/B14393336.png)
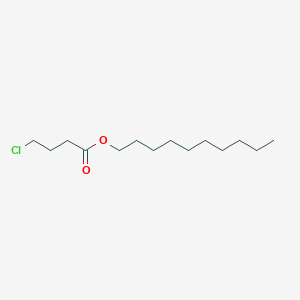
![2-(Ethylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B14393338.png)
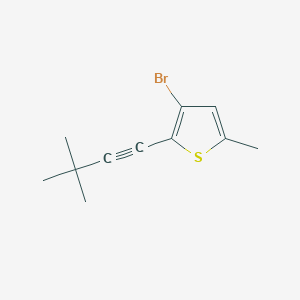
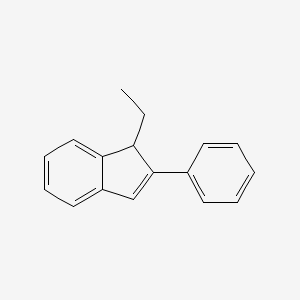
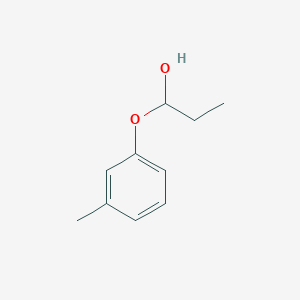
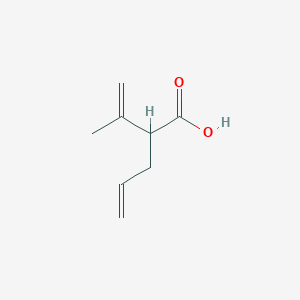
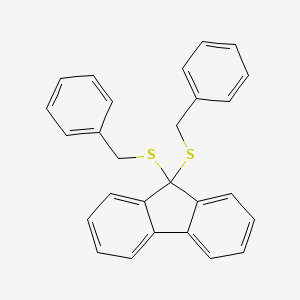
![(Chloromethyl){[ethynyl(dimethyl)silyl]ethynyl}dimethylsilane](/img/structure/B14393396.png)
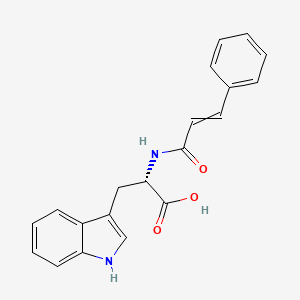
![4'-Ethyl-5-hydroxy-2',3',5',6'-tetramethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14393403.png)
![3-[2-(Hydroxymethyl)aziridin-1-yl]propan-1-ol](/img/structure/B14393409.png)
